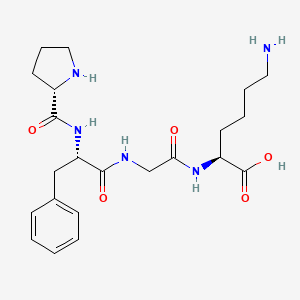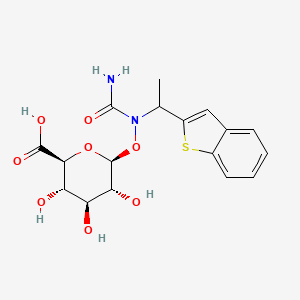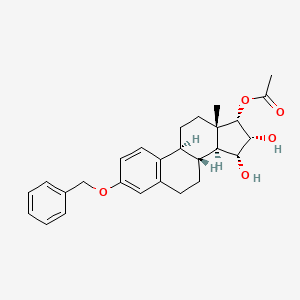
3-O-ベンジルエステトロール17-アセテート
説明
3-O-Benzyl Estetrol 17-Acetate, also known as 3-O-Benzyl Estetrol 17-Acetate, is a useful research compound. Its molecular formula is C₂₇H₃₂O₅ and its molecular weight is 436.54. The purity is usually 95%.
BenchChem offers high-quality 3-O-Benzyl Estetrol 17-Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-O-Benzyl Estetrol 17-Acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品標準品
3-O-ベンジルエステトロール17-アセテートは、医薬品業界で標準品として使用されます {svg_1}. これは、分析方法開発、方法バリデーション(AMV)、および短縮新薬承認申請(ANDA)の品質管理(QC)アプリケーション、またはエストリオールの商業生産中に使用できます {svg_2}.
内分泌学
この化合物は、保護されたエステトロールです {svg_3}. エステトロールは、胎児の肝臓で生成されるエストロゲン性ステロイドであり、妊娠中の高血圧症の患者における胎児の健康状態の指標と考えられています {svg_4}.
避妊
エステトロール(E4)は、3-O-ベンジルエステトロール17-アセテートのエストロゲン成分であり、最近承認された経口避妊薬に使用されています {svg_5}.
閉経ホルモン療法
エステトロールは、閉経ホルモン療法としても開発中です {svg_6}. これにより、閉経に伴う症状を軽減できる可能性があります。
作用機序
Target of Action
The primary targets of 3-O-Benzyl Estetrol 17-Acetate, also known as [(8R,9S,13S,14S,15R,16R,17S)-15,16-dihydroxy-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate, are the estrogen receptors, specifically estrogen receptor-α (ER-α) and ER-β . These receptors play a crucial role in the regulation of many physiological processes, including reproductive development and function, bone health, cardiovascular health, and brain function .
Mode of Action
3-O-Benzyl Estetrol 17-Acetate is a synthetic analogue of a naturally occurring estrogen present during pregnancy . It demonstrates selectivity for both ER-α and ER-β, binding with a low to moderate affinity to these receptors, with a preference for ER-α . The compound exhibits a unique mechanism of action via tissue selective activity, showing estrogen receptor agonist activity on the vagina, the uterus, and the endometrium, and negative estrogenic activity on breast tissue .
Biochemical Pathways
The compound’s interaction with its targets leads to the activation of several biochemical pathways. For instance, it can influence the mitogen-activated protein kinase (MAPK) or phosphatidylinositol-3 kinase (PI3K) pathways . These pathways are involved in a variety of cellular processes, including cell growth, differentiation, and survival .
Result of Action
The molecular and cellular effects of 3-O-Benzyl Estetrol 17-Acetate’s action are primarily related to its estrogenic activity. By binding to and activating estrogen receptors, it can regulate gene expression and influence cellular function in target tissues . This can result in various physiological effects, such as the regulation of the menstrual cycle and maintenance of pregnancy .
生化学分析
Biochemical Properties
3-O-Benzyl Estetrol 17-Acetate plays a significant role in various biochemical reactions. It interacts with estrogen receptors, particularly estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). These interactions are crucial for mediating the estrogenic effects of the compound. The binding of 3-O-Benzyl Estetrol 17-Acetate to these receptors can lead to the activation or inhibition of specific gene expression pathways, depending on the cellular context .
Cellular Effects
The effects of 3-O-Benzyl Estetrol 17-Acetate on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3 kinase (PI3K) pathways. These pathways are essential for cell proliferation, differentiation, and survival. Additionally, 3-O-Benzyl Estetrol 17-Acetate can affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 3-O-Benzyl Estetrol 17-Acetate exerts its effects through binding interactions with estrogen receptors. This binding leads to conformational changes in the receptors, allowing them to interact with coactivators or corepressors. These interactions ultimately result in the modulation of gene transcription. Furthermore, 3-O-Benzyl Estetrol 17-Acetate can influence the activity of various enzymes, either by direct binding or through changes in gene expression. For example, it can inhibit or activate enzymes involved in steroid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-O-Benzyl Estetrol 17-Acetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-O-Benzyl Estetrol 17-Acetate is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to the compound can lead to sustained changes in gene expression and cellular metabolism, which may have implications for its use in research .
Dosage Effects in Animal Models
The effects of 3-O-Benzyl Estetrol 17-Acetate vary with different dosages in animal models. At low doses, the compound can exert beneficial effects on cellular function and gene expression. At high doses, it may cause toxic or adverse effects, such as disruptions in hormonal balance and liver function. Threshold effects have been observed, where specific dosages are required to achieve the desired biological response without causing toxicity .
Metabolic Pathways
3-O-Benzyl Estetrol 17-Acetate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the metabolism of steroids. These interactions can lead to changes in metabolic flux and the levels of various metabolites. The compound can also affect the activity of cofactors involved in these pathways, further influencing its metabolic effects .
Transport and Distribution
The transport and distribution of 3-O-Benzyl Estetrol 17-Acetate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, the compound can be transported into the nucleus, where it interacts with estrogen receptors to exert its effects on gene transcription .
Subcellular Localization
The subcellular localization of 3-O-Benzyl Estetrol 17-Acetate is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with nuclear receptors and influence gene expression. Additionally, the compound can be found in the cytoplasm, where it may interact with cytoplasmic proteins and enzymes .
特性
IUPAC Name |
[(8R,9S,13S,14S,15R,16R,17S)-15,16-dihydroxy-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O5/c1-16(28)32-26-25(30)24(29)23-22-10-8-18-14-19(31-15-17-6-4-3-5-7-17)9-11-20(18)21(22)12-13-27(23,26)2/h3-7,9,11,14,21-26,29-30H,8,10,12-13,15H2,1-2H3/t21-,22-,23-,24-,25-,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIPMZOEOOUEIG-LHQKFFONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C2C1(CCC3C2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747112 | |
| Record name | (16alpha,17alpha)-3-(Benzyloxy)-15,16-dihydroxyestra-1,3,5(10)-trien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690996-24-8 | |
| Record name | (16alpha,17alpha)-3-(Benzyloxy)-15,16-dihydroxyestra-1,3,5(10)-trien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


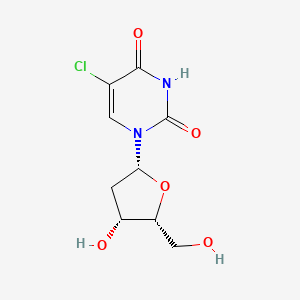

![(3aR)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B1146176.png)
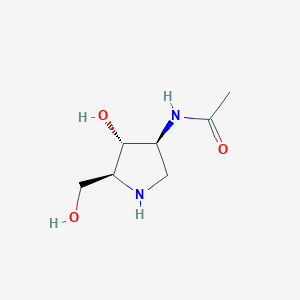
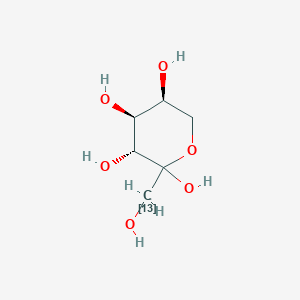
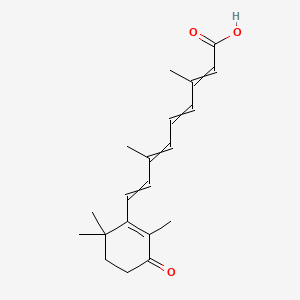
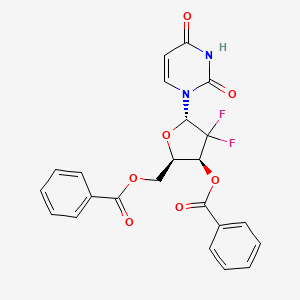
![1-[(4S,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1146189.png)

